molecular formula C16H18FN3O B4137207 1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE

1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE

Cat. No.: B4137207
M. Wt: 287.33 g/mol
InChI Key: AMKPEJUFTYNKOF-UHFFFAOYSA-N
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Description

1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5220~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties are being investigated for use in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetyl-2,2,3,7-tetramethyltricyclo[5.2.2.0~1,6~]undec-3-ene
  • 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole

Uniqueness

1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5220~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE stands out due to its tricyclic structure and the presence of a fluorophenyl group

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-10(21)20-15(12-3-2-4-13(17)9-12)16-14(18-20)11-5-7-19(16)8-6-11/h2-4,9,11,15-16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKPEJUFTYNKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Reactant of Route 2
1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Reactant of Route 4
1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Reactant of Route 5
1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE
Reactant of Route 6
1-[3-(3-FLUOROPHENYL)-1,4,5-TRIAZATRICYCLO[5.2.2.0~2,6~]UNDEC-5-EN-4-YL]-1-ETHANONE

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